molecular formula C11H9BrN2O4 B1414011 Ethyl 4-bromo-3-cyano-2-nitrophenylacetate CAS No. 1807021-17-5

Ethyl 4-bromo-3-cyano-2-nitrophenylacetate

Cat. No.: B1414011
CAS No.: 1807021-17-5
M. Wt: 313.1 g/mol
InChI Key: UDUNTECOZSXUGA-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3-cyano-2-nitrophenylacetate is an organic compound with the molecular formula C11H9BrN2O4. It is a valuable intermediate in the synthesis of various complex organic compounds and is used in scientific research for its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-3-cyano-2-nitrophenylacetate typically involves the reaction of 4-bromo-3-cyano-2-nitrobenzaldehyde with ethyl acetate in the presence of a base. The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-3-cyano-2-nitrophenylacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of various substituted phenylacetates.

    Reduction: Formation of ethyl 4-amino-3-cyano-2-nitrophenylacetate.

    Hydrolysis: Formation of 4-bromo-3-cyano-2-nitrophenylacetic acid.

Scientific Research Applications

Ethyl 4-bromo-3-cyano-2-nitrophenylacetate is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Pharmaceutical Development: For the development of potential drug candidates.

    Material Science: In the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-3-cyano-2-nitrophenylacetate involves its interaction with specific molecular targets. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Additionally, the nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-bromo-4-cyano-2-nitrophenylacetate
  • Ethyl 2-bromo-3-cyano-4-nitrophenylacetate

Uniqueness

Ethyl 4-bromo-3-cyano-2-nitrophenylacetate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and properties compared to its isomers. This uniqueness makes it a valuable compound in synthetic chemistry and research .

Properties

IUPAC Name

ethyl 2-(4-bromo-3-cyano-2-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O4/c1-2-18-10(15)5-7-3-4-9(12)8(6-13)11(7)14(16)17/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUNTECOZSXUGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=C(C=C1)Br)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-bromo-3-cyano-2-nitrophenylacetate
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Ethyl 4-bromo-3-cyano-2-nitrophenylacetate
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Ethyl 4-bromo-3-cyano-2-nitrophenylacetate

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